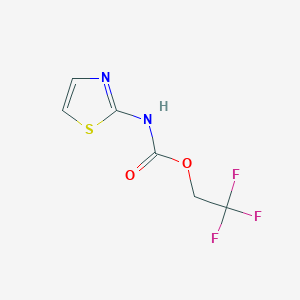

2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate

Description

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2S/c7-6(8,9)3-13-5(12)11-4-10-1-2-14-4/h1-2H,3H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCKXDWMZFBAHQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate: A Privileged Scaffold in Medicinal Chemistry

This technical guide provides an in-depth exploration of the synthesis and characterization of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate, a heterocyclic compound of significant interest to researchers, scientists, and professionals in drug development. The unique structural amalgamation of a thiazole ring, a carbamate linker, and a trifluoroethyl group suggests a high potential for this molecule in the modulation of biological targets. The thiazole moiety is a well-established privileged structure in medicinal chemistry, recognized for its rigid, planar nature and its capacity for hydrogen bonding, which facilitate favorable interactions with biological macromolecules.[1] The incorporation of a carbamate group can enhance the biological activity of pharmacophores and modulate pharmacokinetic properties.[2] Furthermore, the trifluoroethyl group can significantly alter a molecule's lipophilicity and metabolic stability, often leading to improved drug-like properties.[3]

This document will detail a proposed synthetic pathway, outline a comprehensive characterization workflow, and discuss the potential applications of this compound, grounding all protocols and claims in established chemical principles and authoritative references.

I. Strategic Synthesis of this compound

The synthesis of this compound can be strategically designed as a two-step process. This approach leverages the known reactivity of 2-aminothiazole and the efficient formation of carbamates from isocyanates. The proposed synthetic route is outlined below.

Step 1: Synthesis of 2-Isocyanato-1,3-thiazole

The initial step involves the conversion of the commercially available 2-aminothiazole to its corresponding isocyanate. A common and effective method for this transformation is the use of phosgene or a phosgene equivalent, such as triphosgene, in an inert solvent.

Step 2: Formation of the Carbamate

The second step is the nucleophilic addition of 2,2,2-trifluoroethanol to the newly synthesized 2-isocyanato-1,3-thiazole. This reaction is typically high-yielding and proceeds under mild conditions to afford the target compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a proposed methodology based on established chemical transformations for the synthesis of carbamates from amines.

Materials and Reagents:

-

2-Aminothiazole

-

Triphosgene

-

Triethylamine

-

Anhydrous Toluene

-

2,2,2-Trifluoroethanol

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica Gel for Column Chromatography

-

Hexanes

-

Ethyl Acetate

Procedure:

Part A: Synthesis of 2-Isocyanato-1,3-thiazole

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-aminothiazole (1.0 eq) in anhydrous toluene.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, prepare a solution of triphosgene (0.4 eq) in anhydrous toluene.

-

Slowly add the triphosgene solution to the 2-aminothiazole solution via the dropping funnel over a period of 30 minutes.

-

After the addition is complete, slowly add triethylamine (2.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and then heat to reflux for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

-

The resulting filtrate containing 2-isocyanato-1,3-thiazole is used directly in the next step without further purification.

Part B: Synthesis of this compound

-

In a separate flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2,2,2-trifluoroethanol (1.1 eq) in anhydrous THF.

-

Cool the solution to 0 °C.

-

Slowly add the toluene solution of 2-isocyanato-1,3-thiazole from Part A to the 2,2,2-trifluoroethanol solution.

-

Allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Monitor the reaction by TLC until the isocyanate is consumed.

-

Upon completion, quench the reaction with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound as a solid.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for this compound.

II. Comprehensive Characterization of the Target Compound

A thorough characterization is paramount to confirm the identity, purity, and structure of the synthesized this compound. The following analytical techniques are essential for a complete structural elucidation.

Spectroscopic and Spectrometric Analysis

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the thiazole ring protons, a quartet for the methylene protons of the trifluoroethyl group, and a broad singlet for the carbamate N-H proton. |

| ¹³C NMR | Resonances for the carbonyl carbon of the carbamate, the carbons of the thiazole ring, and the carbons of the trifluoroethyl group (with C-F coupling). |

| ¹⁹F NMR | A triplet corresponding to the three equivalent fluorine atoms of the trifluoroethyl group. |

| FT-IR | Characteristic absorption bands for the N-H stretch, C=O stretch of the carbamate, C-F stretches, and vibrations of the thiazole ring. |

| Mass Spec. | The molecular ion peak corresponding to the exact mass of the compound (C6H5F3N2O2S).[4] |

Visualizing the Characterization Workflow

Caption: Workflow for the comprehensive characterization of the target compound.

III. Potential Applications in Drug Discovery and Development

The structural motifs present in this compound suggest a range of potential therapeutic applications.

-

Enzyme Inhibition: The carbamate moiety can act as a reversible inhibitor for certain enzymes.[5]

-

Antimicrobial Properties: Thiazole-containing compounds have demonstrated effectiveness against various bacterial and fungal strains.[6]

-

Anticancer Activity: The thiazole nucleus is a component of several anticancer agents, and N-(thiazol-2-yl) derivatives have shown significant anti-cancer activity.[7]

-

Neurological Disorders: Carbamate-based drugs are utilized in the treatment of neurodegenerative disorders.[2]

The trifluoromethyl group is known to enhance membrane permeability and metabolic stability, potentially improving the pharmacokinetic profile of the molecule.[3] Further biological screening of this compound is warranted to explore its full therapeutic potential.

IV. Conclusion

This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. The proposed synthetic route is efficient and relies on well-established chemical principles. The detailed characterization workflow ensures the unambiguous identification and purity assessment of the final product. The unique combination of a thiazole ring, a carbamate linker, and a trifluoroethyl group makes this compound a promising candidate for further investigation in medicinal chemistry and drug discovery.

V. References

-

2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate - Smolecule. (2023, August 16). Retrieved from

-

Synthesis and Biological Screening of Diethyl [N-(Thiazol-2-yl)carbamoyl]methylphosphonates - ResearchGate. (2025, November 3). Retrieved from

-

4 - Organic Syntheses Procedure. Retrieved from

-

This compound - PubChemLite. Retrieved from

-

1197741-10-8|this compound - BLDpharm. Retrieved from

-

2,2,2-trifluoroethyl n-[4-(trifluoromethyl)-1,3-thiazol-2-yl]carbamate - PubChemLite. Retrieved from

-

Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate - MDPI. Retrieved from

-

EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. Retrieved from

-

Synthesis and Biological Activity of Some New Thiazolidinone Derivatives - Systematic Reviews in Pharmacy. Retrieved from

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC - PubMed Central. Retrieved from

-

Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b - JOCPR. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFysbFi9fjo2zSqV-v-BNNQMT-TbrkCMWxQOy87xx7cC1UtZ1vu3nx0lRJHo93u-HUDZ6RwBmir1LzwWpjVdrUpYerIVU_Y-vL6oCvj7NMqf1wYunowPhjxOoVOUnV0Nmpmx77YmPiv1fI3RHeUdCl6vS3GorTqrGnpilLBxDknzIo4IQqiH14AzjmrFxJ7rCqdD1HT2nlhwBUyk8te0jtTLqbZ1eETIBfIAMRKreixR04XsAzldPHnwSx1PsbZeLP9eFxa-l6fhI_4iWqJLNZeGw==

-

A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022, March 14). Retrieved from

-

This compound 1g - Dana Bioscience. Retrieved from

-

2,2,2-trifluoroethyl n-(5-methyl-1,3,4-thiadiazol-2-yl)carbamate - PubChemLite. Retrieved from

-

This compound - ChemicalBook. Retrieved from

-

2,2,2-Trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate 50mg - Dana Bioscience. Retrieved from

-

(PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate - ResearchGate. (2025, November 15). Retrieved from

-

Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC - NIH. Retrieved from

Sources

- 1. mdpi.com [mdpi.com]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C6H5F3N2O2S) [pubchemlite.lcsb.uni.lu]

- 5. Buy 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate | 1240527-16-5 [smolecule.com]

- 6. nanobioletters.com [nanobioletters.com]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate

Introduction: Unveiling a Molecule of Interest

In the landscape of medicinal chemistry and drug development, the strategic combination of specific functional groups can yield novel molecules with significant therapeutic potential. The compound 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate, identified by its CAS number 1197741-10-8, represents such a molecule of interest.[1][2] Its structure marries three key components: a stable carbamate linker, a biologically significant 1,3-thiazole ring, and a 2,2,2-trifluoroethyl group known to modulate key drug-like properties.

The carbamate group is a common structural motif in a wide array of therapeutic agents, often enhancing the biological activity and pharmacokinetic profiles of parent molecules.[3] Thiazole rings are also privileged structures in medicinal chemistry, recognized for their rigid, planar nature and their ability to engage in favorable interactions with biological targets.[4] Furthermore, the incorporation of a trifluoromethyl group can significantly alter a compound's lipophilicity, metabolic stability, and binding affinity.[5]

Predicted Physicochemical Profile

A preliminary assessment based on the constituent functional groups allows for an educated estimation of the compound's properties. This predictive analysis is crucial for designing appropriate experimental conditions.

| Property | Predicted Characteristic | Rationale |

| Aqueous Solubility | Low to moderate | The aromatic thiazole ring and the trifluoroethyl group contribute to hydrophobicity. However, the carbamate and thiazole nitrogens can act as hydrogen bond acceptors, potentially affording some aqueous solubility. |

| Acidity/Basicity (pKa) | Weakly basic | The nitrogen atoms within the 1,3-thiazole ring are the most likely sites of protonation. The electron-withdrawing nature of the adjacent carbamate may reduce the basicity of the thiazole ring compared to unsubstituted thiazoles. |

| Lipophilicity (logP) | Moderately lipophilic | The trifluoroethyl group is known to increase lipophilicity.[5][6] The overall structure suggests a compound that will preferentially partition into a non-polar environment over an aqueous one. |

| Chemical Stability | Stable under neutral and acidic conditions; susceptible to base-catalyzed hydrolysis | Carbamate esters are known to be susceptible to hydrolysis, particularly under basic conditions, which would cleave the molecule into 2-aminothiazole and 2,2,2-trifluoroethanol.[3][7][8] |

Experimental Determination of Physicochemical Properties

A rigorous experimental evaluation is essential to move beyond predictions and establish a definitive physicochemical profile. The following sections detail the recommended protocols.

Aqueous Solubility Determination

Understanding a compound's solubility is fundamental to its potential formulation and biological testing. A common and reliable method is the shake-flask technique.

Protocol 1: Shake-Flask Method for Aqueous Solubility

-

Preparation: Prepare a series of buffered aqueous solutions at physiologically relevant pH values (e.g., pH 5.0, 7.4, and 9.0).

-

Sample Addition: Add an excess amount of this compound to a known volume of each buffered solution in separate, sealed vials. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: Allow the vials to stand until the undissolved solid has settled.[9] Alternatively, centrifuge the samples to pellet the excess solid.

-

Sampling and Analysis: Carefully withdraw a known volume of the supernatant.[9] Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), referencing a standard curve of known concentrations.

-

Calculation: The determined concentration represents the aqueous solubility of the compound at that specific pH and temperature.

Causality Behind Experimental Choices:

-

Multiple pH points: Solubility can be pH-dependent, especially for compounds with ionizable groups.[10] Testing at different pH values provides a more complete picture of its behavior in various biological environments.

-

Temperature control: Solubility is temperature-dependent. Using physiologically relevant temperatures like 37°C provides data more applicable to in vivo conditions.

-

Equilibration time: Sufficient time is required to ensure the solution is truly saturated, preventing an underestimation of solubility.[9]

Diagram 1: Workflow for Solubility Determination

Caption: General workflow for determining aqueous solubility using the shake-flask method.

Ionization Constant (pKa) Determination

The pKa value indicates the strength of an acid or base and is critical for predicting a compound's charge state at different pH values, which in turn affects its solubility, permeability, and target binding.[11] UV-spectrophotometry is a widely used method for pKa determination.[11][12]

Protocol 2: pKa Determination by UV-Vis Spectrophotometry

-

Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., methanol or DMSO).

-

Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to 12).

-

Sample Preparation: Add a small, constant volume of the stock solution to each buffer to create a set of solutions with a constant total compound concentration but varying pH.

-

UV-Vis Scans: Record the UV-Vis absorbance spectrum for each solution over a relevant wavelength range. The neutral and ionized forms of the molecule are expected to have different absorbance spectra.

-

Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot the absorbance at these wavelengths against the pH of the solutions.

-

pKa Calculation: The resulting data should form a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the ionizable group.[10]

Causality Behind Experimental Choices:

-

Wide pH range: This ensures that the transition from the fully protonated to the fully deprotonated state (or vice versa) is captured, allowing for accurate determination of the inflection point.

-

Constant concentration: Maintaining a constant total concentration of the analyte ensures that changes in absorbance are solely due to the shift in ionization state as a function of pH.[10]

-

Spectrophotometry: This method is suitable for compounds with a chromophore whose electronic environment changes upon ionization, leading to a detectable change in the UV-Vis spectrum. It is a robust and widely available technique.[11][12]

Lipophilicity (logP) Determination

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[13] A high logP indicates greater lipid solubility. The shake-flask method using n-octanol and water is the gold standard.[14][15]

Protocol 3: Shake-Flask Method for logP Determination

-

Phase Preparation: Prepare a buffered aqueous phase (typically pH 7.4 to mimic physiological conditions) and an n-octanol phase.[16] Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing and then separating them.

-

Compound Addition: Dissolve a known amount of this compound in the pre-saturated n-octanol or buffer.

-

Partitioning: Combine the two phases in a separatory funnel or vial at a known volume ratio. Shake vigorously for a set period to allow the compound to partition between the two immiscible layers.

-

Phase Separation: Allow the layers to fully separate. Centrifugation can aid in this process.

-

Analysis: Carefully sample both the n-octanol and the aqueous layers. Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[14]

Causality Behind Experimental Choices:

-

n-Octanol/Water System: This solvent system is widely accepted as a surrogate for the partitioning between aqueous biological fluids and lipid membranes.[13]

-

Pre-saturation of Solvents: This step is critical to ensure that the volumes of the two phases do not change during the experiment due to mutual solubility, which would affect the accuracy of the concentration measurements.

-

pH Control: For ionizable compounds, the distribution can be pH-dependent. Measuring at pH 7.4 provides the distribution coefficient (logD), which is more physiologically relevant than the logP of the neutral species alone.[16]

Diagram 2: Relationship between logP, ADME, and Experimental Setup

Caption: Conceptual diagram showing how logP influences key drug properties and its experimental determination.

Chemical Stability Assessment

Evaluating the stability of a compound under various stress conditions is crucial for determining its shelf-life and identifying potential degradation pathways. Forced degradation studies are an essential part of this assessment.[7]

Protocol 4: Forced Degradation Study

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent like acetonitrile.[7]

-

Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions in separate experiments:

-

Acidic Hydrolysis: Mix with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C).

-

Basic Hydrolysis: Mix with 0.1 M NaOH and incubate at room temperature.[7] Due to the expected lability of the carbamate, this condition may require shorter time points.

-

Oxidative Degradation: Mix with 3% hydrogen peroxide (H₂O₂) and store at room temperature.[7]

-

Thermal Stress: Incubate the solid compound and a solution of the compound at an elevated temperature (e.g., 60-80°C).

-

Photolytic Stress: Expose a solution of the compound to UV light.

-

-

Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition.

-

Quenching: Neutralize the acidic and basic samples to stop the degradation reaction.

-

Analysis: Analyze all samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all major degradation products.

-

Data Interpretation: Quantify the amount of the parent compound remaining at each time point to determine the degradation rate. Identify major degradants, potentially using LC-MS.

Causality Behind Experimental Choices:

-

Multiple Stressors: This comprehensive approach mimics various conditions the compound might encounter during manufacturing, storage, and administration, providing a full picture of its liabilities.[7]

-

Stability-Indicating Method: It is critical that the analytical method can distinguish the intact drug from its breakdown products to avoid overestimating its stability.[7]

-

Identification of Degradants: Understanding the degradation products is important for safety assessment and for elucidating the mechanism of instability.

Data Interpretation and Application

The collective data from these experiments will provide a robust physicochemical profile of this compound.

| Property | Potential Implications in Drug Development |

| Solubility | Low solubility may necessitate formulation strategies such as salt formation (if pKa is suitable) or the use of co-solvents to achieve desired concentrations for in vitro and in vivo studies. |

| pKa | A determined pKa will inform on the compound's charge state in different parts of the body (e.g., stomach vs. intestine), which will impact its absorption and distribution. |

| logP | A moderate to high logP value might suggest good membrane permeability but could also indicate potential issues with aqueous solubility and metabolic clearance. It helps in predicting if the compound adheres to guidelines like Lipinski's Rule of 5.[14] |

| Stability | Instability under basic conditions would be a critical consideration for formulation, storage, and oral bioavailability, as the compound would be susceptible to degradation in the alkaline environment of the small intestine. |

Conclusion

While this compound is a molecule with a rational design for potential biological activity, its utility can only be realized through a thorough understanding of its fundamental physicochemical properties. The predictive analysis and detailed experimental protocols outlined in this guide provide a clear and scientifically rigorous path for its characterization. By systematically determining its solubility, pKa, lipophilicity, and stability, researchers can make informed decisions regarding its advancement as a lead compound in drug discovery and development, ultimately bridging the gap between molecular design and therapeutic application.

References

- Kerns, E.H., et al. (2003). Pharmaceutical profiling method for lipophilicity and integrity using liquid chromatography–mass spectrometry.

- Avdeef, A. (2012).

- BenchChem (2025). Application Notes and Protocols for Forced Degradation Studies of Carbamate Stability. BenchChem Scientific Resources.

- Santos Delgado, M.J., et al. (2001). Stability studies of carbamate pesticides and analysis by gas chromatography with flame ionization and nitrogen-phosphorus detection.

- Klimeš, J., et al. (2012). Carbamates in medicinal chemistry: a review. Current Medicinal Chemistry, 19(21), 3564-3589.

- MDPI (n.d.). Benzyl-N-[4-(2-hydroxyethyl)

- Smolecule (2023). 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)

- Pion Inc. (2024). Introduction to log P and log D in drug development. Pion Inc.

- ACD/Labs (n.d.). LogP—Making Sense of the Value. ACD/Labs.

- Quora (2017). How can you determine the solubility of organic compounds?. Quora.

- ChemAxon (n.d.). pKa Prediction. ChemAxon.

- Barbosa, J., et al. (2001). Comparison between capillary electrophoresis, liquid chromatography, potentiometric and spectrophotometric techniques for evaluation of pKa values of zwitterionic drugs in acetonitrile—water mixtures. Analytica Chimica Acta, 437, 309.

- Agilent Technologies (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent Technologies.

- Al Khzem, A. H., & Alturki, M. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development.

- Encyclopedia.pub (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.

- ResearchGate (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis.

- ResearchGate (n.d.). Chromatographic Approaches for Measuring Log P.

- PubChem (n.d.). Tert-butyl N-(2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate.

- PubChem (n.d.). Tert-butyl (2-oxo-2-((2,2,2-trifluoroethyl)amino)ethyl)carbamate.

- ResearchGate (2025). Key parameters for carbamate stability in dilute aqueous–organic solution.

- Organic Syntheses (n.d.). PREPARATION OF [1-(METHOXYMETHYLCARBAMOYL)ETHYL] PHOSPHONIC ACID BIS-(2,2,2-TRIFLUOROETHYL) ESTER. Organic Syntheses.

- PubChem (n.d.). 2,2,2-Trifluoroethyl methacrylate.

- EPA (n.d.).

- ChemicalBook (n.d.). 2,2,2-Trifluoroethyl N-(1,3-thiazol-2-yl)

- Google Patents (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

- PubMed Central (PMC) (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents.

- American Elements (n.d.).

- MDPI (2022). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. MDPI.

- Dana Bioscience (n.d.). 2,2,2-Trifluoroethyl N-(1,3-thiazol-2-yl)

- BLDpharm (n.d.). 1197741-10-8|2,2,2-Trifluoroethyl N-(1,3-thiazol-2-yl)

- Dana Bioscience (n.d.). 2,2,2-Trifluoroethyl N-(1,3,4-thiadiazol-2-yl)

- PubMed Central (PMC) (n.d.). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis.

- University of Toronto (2023). Solubility of Organic Compounds. University of Toronto.

- University of California, Davis (n.d.).

- MDPI (n.d.). Benzyl-N-[4-(2-hydroxyethyl)

Sources

- 1. This compound CAS#: 1197741-10-8 [m.chemicalbook.com]

- 2. 1197741-10-8|this compound|BLD Pharm [bldpharm.com]

- 3. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy 2,2,2-trifluoroethyl N-(prop-2-en-1-yl)carbamate | 1240527-16-5 [smolecule.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. quora.com [quora.com]

- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijirss.com [ijirss.com]

- 12. researchgate.net [researchgate.net]

- 13. Introduction to log P and log D in drug development [pion-inc.com]

- 14. acdlabs.com [acdlabs.com]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. agilent.com [agilent.com]

An In-depth Technical Guide to the Predicted Biological Activity of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate

Abstract

This technical guide provides a comprehensive analysis of the predicted biological activities of the novel chemical entity, 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate. In the absence of direct empirical data, this document synthesizes information from established literature on its core structural components: the 2-aminothiazole nucleus, the carbamate functional group, and the 2,2,2-trifluoroethyl moiety. Based on this analysis, we hypothesize three primary areas of biological activity: acetylcholinesterase inhibition, antimicrobial efficacy, and cytotoxic potential against cancer cell lines. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the initial investigation of this compound. We present detailed, field-proven experimental protocols for the validation of these predicted activities, alongside templates for data presentation and conceptual diagrams of relevant pathways and workflows to facilitate a structured research approach.

Introduction and Rationale

The compound this compound is a synthetic molecule that strategically combines three key chemical motifs, each with a well-documented history of imparting significant biological effects. The rationale for investigating this specific combination lies in the potential for synergistic or novel pharmacological activities arising from the unique interplay of these components.

-

The 2-Aminothiazole Core: The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, forming the backbone of numerous approved drugs and clinical candidates.[1][2][3] Its derivatives are known to possess a wide spectrum of activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective properties.[1][2][4][5] The nitrogen and sulfur heteroatoms in the ring are key to its ability to interact with a variety of biological targets.[6]

-

The Carbamate Linker: Carbamates are a well-established class of compounds, most notably recognized for their ability to inhibit cholinesterase enzymes.[7][8][9][10] This activity is the basis for their use as insecticides and in the treatment of neurodegenerative diseases like Alzheimer's.[9][11][12] The carbamate group acts as a "pseudo-irreversible" inhibitor, carbamylating the serine residue in the active site of acetylcholinesterase (AChE), leading to a temporary inactivation of the enzyme.[11][13]

-

The 2,2,2-Trifluoroethyl Group: The incorporation of fluorine atoms into drug candidates is a common strategy to enhance metabolic stability, binding affinity, and bioavailability. The trifluoroethyl group, in particular, can significantly alter the electronic properties and lipophilicity of a molecule, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.

Given these individual contributions, it is our primary hypothesis that this compound will function as an inhibitor of acetylcholinesterase, and may also exhibit antimicrobial and cytotoxic properties. This guide outlines the necessary steps to systematically evaluate these potential activities.

Predicted Biological Activity I: Acetylcholinesterase Inhibition

Mechanistic Hypothesis: The carbamate moiety is the primary driver of the predicted anti-cholinesterase activity. We hypothesize that this compound will act as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[8][10] The mechanism is expected to involve the carbamylation of the serine hydroxyl group within the AChE active site, leading to a transiently inactivated enzyme.[11] This inhibition would result in an accumulation of acetylcholine at the synapse, a therapeutic strategy for conditions characterized by cholinergic deficits.[14] The thiazole and trifluoroethyl groups may influence the compound's affinity and specificity for the enzyme's active site.[15]

Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is a robust and widely used colorimetric assay for measuring AChE activity and its inhibition.[14][16]

Materials and Reagents:

-

Acetylcholinesterase (AChE) from Electrophorus electricus (Electric Eel)

-

Acetylthiocholine iodide (ATCI) - Substrate

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

-

Phosphate Buffer (0.1 M, pH 8.0)

-

Test Compound: this compound

-

Positive Control: Donepezil or Galantamine

-

96-well microplate

-

Microplate reader

Step-by-Step Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the test compound in DMSO.

-

Create serial dilutions of the test compound and positive control in phosphate buffer. Ensure the final DMSO concentration in the assay is ≤1%.

-

Prepare AChE, ATCI, and DTNB solutions in phosphate buffer to the desired concentrations.[16]

-

-

Assay Setup:

-

In a 96-well plate, add 25 µL of phosphate buffer to all wells.

-

Add 25 µL of the test compound dilutions or positive control to the respective wells.

-

For the 100% activity control, add 25 µL of phosphate buffer (with DMSO).

-

For the blank, add 50 µL of phosphate buffer.

-

-

Enzyme Addition and Pre-incubation:

-

Add 25 µL of the AChE solution to all wells except the blank.

-

Mix gently and pre-incubate the plate at room temperature for 15 minutes.

-

-

Reaction Initiation and Measurement:

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).[14]

-

Data Presentation: Acetylcholinesterase Inhibition

Summarize the quantitative data in a clear and structured table.

| Compound | Concentration Range (µM) | IC50 (µM) | Inhibition Type | Positive Control (Donepezil) IC50 (µM) |

| This compound | (To be determined) | (To be determined) | (To be determined) | (To be determined) |

Visualization: AChE Inhibition Workflow

Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.

Predicted Biological Activity II: Antimicrobial Effects

Mechanistic Hypothesis: The 2-aminothiazole scaffold is a well-known pharmacophore in many antimicrobial agents.[2][17][18][19] Derivatives of 2-aminothiazole have demonstrated activity against a broad range of bacteria and fungi.[1][20][21] The exact mechanism can vary, but potential targets include enzymes essential for microbial survival, such as those involved in cell wall synthesis or DNA replication. We hypothesize that this compound may exhibit antimicrobial properties due to the presence of this core structure.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of a novel compound.[22][23]

Materials and Reagents:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test Compound and Positive Controls (e.g., Vancomycin for Gram-positive bacteria, Ciprofloxacin for Gram-negative bacteria, Fluconazole for fungi)

-

Sterile 96-well microplates

-

Spectrophotometer or microplate reader

Step-by-Step Procedure:

-

Inoculum Preparation:

-

Culture the selected microbial strains overnight.

-

Prepare a standardized inoculum suspension in sterile broth, adjusted to a 0.5 McFarland standard.

-

-

Compound Dilution:

-

Perform serial two-fold dilutions of the test compound and positive controls in the appropriate broth directly in the 96-well plate.

-

-

Inoculation:

-

Add the prepared microbial inoculum to each well.

-

Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum, no compound). A sterility control (broth only) is also necessary.[23]

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth. This can be assessed visually or by measuring absorbance with a microplate reader.[23]

-

Data Presentation: Antimicrobial Susceptibility

Present the MIC values in a comprehensive table.

| Microorganism | Gram Stain/Type | Test Compound MIC (µg/mL) | Positive Control | Positive Control MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | (To be determined) | Vancomycin | (To be determined) |

| Escherichia coli | Gram-negative | (To be determined) | Ciprofloxacin | (To be determined) |

| Candida albicans | Fungi (Yeast) | (To be determined) | Fluconazole | (To be determined) |

| Aspergillus niger | Fungi (Mold) | (To be determined) | Amphotericin B | (To be determined) |

Predicted Biological Activity III: Cytotoxicity in Cancer Cell Lines

Mechanistic Hypothesis: Numerous 2-aminothiazole derivatives have been reported to exhibit significant anticancer activity.[1][24] These compounds can induce apoptosis, inhibit cell cycle progression, and target specific kinases involved in cancer cell proliferation and survival.[5] It is plausible that this compound could exert cytotoxic effects on cancer cells, warranting an initial screening against various human cancer cell lines.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[25][26][27][28]

Materials and Reagents:

-

Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test Compound and Positive Control (e.g., Doxorubicin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Sterile 96-well cell culture plates

Step-by-Step Procedure:

-

Cell Seeding:

-

Seed the cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with serial dilutions of the test compound and positive control for a specified duration (e.g., 48 or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

-

-

Formazan Solubilization:

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

-

Data Presentation: Cytotoxicity

Organize the cytotoxicity data in a clear table format.

| Cell Line | Cancer Type | Test Compound IC50 (µM) | Positive Control (Doxorubicin) IC50 (µM) |

| MCF-7 | Breast | (To be determined) | (To be determined) |

| A549 | Lung | (To be determined) | (To be determined) |

| HCT116 | Colon | (To be determined) | (To be determined) |

Visualization: Hypothesized Apoptotic Signaling Pathway

Caption: A hypothetical signaling pathway for inducing apoptosis.

Conclusion

This technical guide provides a scientifically grounded framework for the initial biological evaluation of this compound. By leveraging the known pharmacological properties of its constituent chemical moieties, we have prioritized three key areas for investigation: acetylcholinesterase inhibition, antimicrobial activity, and anticancer cytotoxicity. The detailed experimental protocols and data presentation formats provided herein are designed to ensure a rigorous and systematic approach to characterizing the bioactivity of this novel compound. The successful validation of these predicted activities could position this compound as a promising lead compound for further drug development efforts.

References

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available at: [Link].

-

Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. Available at: [Link].

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available at: [Link].

-

Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central. Available at: [Link].

-

Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link].

-

Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation. Taylor & Francis Online. Available at: [Link].

-

(PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. ResearchGate. Available at: [Link].

-

In Vitro Cytotoxicity Assay. Alfa Cytology. Available at: [Link].

-

In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. Available at: [Link].

-

Cytotoxicity Assays: Measurement Of Cell Death. Da-Ta Biotech. Available at: [Link].

-

SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link].

-

Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ACS Publications. Available at: [Link].

-

Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link].

-

Mechanism of Action of Organophosphorus and Carbamate Insecticides. Sci-Hub. Available at: [Link].

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. Available at: [Link].

-

Carbamate Protection of AChE Against Inhibition by Agricultural Chemicals. Wiley Online Library. Available at: [Link].

-

-

Carbamate Insecticide Action. YouTube. Available at: [Link].

-

-

Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. PubMed. Available at: [Link].

-

2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. PubMed. Available at: [Link].

-

Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Available at: [Link].

-

Mechanism of action of organophosphorus and carbamate insecticides. PubMed Central. Available at: [Link].

-

Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ResearchGate. Available at: [Link].

-

Mechanistic and kinetic studies of inhibition of enzymes. PubMed. Available at: [Link].

-

Carbamate Toxicity. NCBI Bookshelf. Available at: [Link].

-

Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. Available at: [Link].

-

Recent developments of 2-aminothiazoles in medicinal chemistry. PubMed. Available at: [Link].

-

Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PubMed Central. Available at: [Link].

-

Carbamates: Mode of action. e-Krishi Shiksha. Available at: [Link].

-

Mode of action of carbamate.pptx. SlideShare. Available at: [Link].

-

A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. ResearchGate. Available at: [Link].

-

Aminothiazole-featured Pirinixic Acid Derivatives as Dual 5-lipoxygenase and Microsomal Prostaglandin E2 synthase-1 Inhibitors With Improved Potency and Efficiency in Vivo. PubMed. Available at: [Link].

-

Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link].

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed. Available at: [Link].

-

2-Aminothiazole. Wikipedia. Available at: [Link].

-

Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. MDPI. Available at: [Link].

-

(PDF) Enzyme–Inhibitor Interactions and a Simple, Rapid Method for Determining Inhibition Modality. ResearchGate. Available at: [Link].

- 2-aminothiazole derivative, preparation method, and use. Google Patents.

-

6.4: Enzyme Inhibition. Biology LibreTexts. Available at: [Link].

-

Assay for screening of acetylcholinesterase Inhibitors. ResearchGate. Available at: [Link].

-

Technical Manual Acetylcholinesterase (AchE) Activity Assay Kit. Assay Genie. Available at: [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent developments of 2-aminothiazoles in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]

- 6. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sci-Hub. Mechanism of Action of Organophosphorus and Carbamate Insecticides / Environmental Health Perspectives, 1990 [sci-hub.fr]

- 8. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. arsdcollege.ac.in [arsdcollege.ac.in]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Mode of action of carbamate.pptx [slideshare.net]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. ijpsr.com [ijpsr.com]

- 19. jocpr.com [jocpr.com]

- 20. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 21. tandfonline.com [tandfonline.com]

- 22. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 27. kosheeka.com [kosheeka.com]

- 28. Cytotoxicity Assays: Measurement Of Cell Death | Da-ta Biotech [databiotech.co.il]

"2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate mechanism of action"

An In-depth Technical Guide to the Putative Mechanism of Action of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate

Authored by a Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the putative mechanism of action for the compound this compound. In the absence of direct, empirical data for this specific molecule, this document synthesizes established knowledge of its core structural motifs: the carbamate functional group, the 1,3-thiazole heterocyclic ring, and the 2,2,2-trifluoroethyl moiety. A primary hypothesis is presented, centering on the inhibition of acetylcholinesterase (AChE), a well-documented activity of many carbamate-containing compounds. The influence of the thiazole and trifluoroethyl groups on target engagement, metabolic stability, and overall pharmacological profile is also explored. This guide further outlines detailed experimental protocols to empirically validate the hypothesized mechanism of action, offering a roadmap for researchers in pharmacology and drug discovery.

Introduction and Molecular Profile

This compound is a synthetic organic compound featuring three key functional domains that likely dictate its biological activity. A comprehensive understanding of its potential mechanism of action requires an individual assessment of these components and their synergistic contributions.

-

The Carbamate Moiety: The carbamate group is a well-established pharmacophore, most notably recognized for its role in the inhibition of cholinesterase enzymes.[1][2] Carbamates are structurally analogous to acetylcholine and act as pseudo-substrates for acetylcholinesterase (AChE).[3]

-

The 1,3-Thiazole Ring: The thiazole ring is a five-membered heterocyclic structure containing sulfur and nitrogen atoms.[4] This moiety is a common feature in a multitude of biologically active compounds, contributing to their pharmacological properties through various non-covalent interactions with biological targets.[4][5]

-

The 2,2,2-Trifluoroethyl Group: The incorporation of trifluoromethyl groups is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[6][7]

Based on the prominent carbamate structure, the primary hypothesized mechanism of action for this compound is the inhibition of acetylcholinesterase.

Hypothesized Core Mechanism of Action: Acetylcholinesterase Inhibition

The most probable mechanism of action for this compound is the reversible inhibition of acetylcholinesterase (AChE).[2] AChE is a critical enzyme in the nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine, which terminates the synaptic signal. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged and enhanced cholinergic signaling.

The inhibitory action of carbamates on AChE involves the carbamylation of a serine residue within the enzyme's active site.[1] This process is analogous to the acetylation that occurs with the natural substrate, acetylcholine, but the resulting carbamylated enzyme is much more stable and slower to hydrolyze. This leads to a temporary inactivation of the enzyme.

Caption: Proposed interaction of this compound with the AChE active site.

Role of the Thiazole and Trifluoroethyl Moieties

While the carbamate group is responsible for the direct inhibition of AChE, the thiazole and trifluoroethyl moieties are predicted to play crucial roles in modulating the compound's potency, selectivity, and pharmacokinetic properties.

-

Thiazole Ring: The thiazole ring can engage in various non-covalent interactions, such as hydrogen bonding, and π-π stacking, with residues in the active site gorge of AChE, thereby influencing the compound's binding affinity and orientation for optimal carbamylation.[5]

-

Trifluoroethyl Group: The highly electronegative fluorine atoms of the trifluoroethyl group can enhance the electrophilicity of the carbamate carbonyl carbon, potentially increasing the rate of carbamylation.[6] Furthermore, this group is known to increase metabolic stability by blocking potential sites of oxidative metabolism.

Experimental Validation of the Hypothesized Mechanism

To empirically determine the mechanism of action, a series of well-established in vitro assays should be conducted.

Primary Assay: Acetylcholinesterase Inhibition Assay

The primary method to validate the hypothesized mechanism is a direct enzymatic assay to measure the inhibition of AChE. The Ellman's assay is a widely used, simple, and reliable colorimetric method for this purpose.

Experimental Protocol: Ellman's Assay for AChE Inhibition

-

Preparation of Reagents:

-

Acetylcholinesterase (AChE) solution from a suitable source (e.g., electric eel or human recombinant).

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.

-

Acetylthiocholine iodide (ATCI) substrate solution.

-

Phosphate buffer (pH 8.0).

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add phosphate buffer, DTNB solution, and the test compound solution.

-

Add the AChE solution to initiate the pre-incubation period, allowing the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the ATCI substrate.

-

The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate (TNB), a yellow-colored product.

-

Measure the absorbance of TNB at 412 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

Caption: Workflow for the Ellman's Assay to determine AChE inhibition.

Secondary Assays: Enzyme Kinetics and Reversibility

To further characterize the inhibition, kinetic studies should be performed.

-

Michaelis-Menten Kinetics: By measuring the initial reaction rates at various substrate concentrations in the presence and absence of the inhibitor, a Lineweaver-Burk plot can be generated. This will help determine the type of inhibition (competitive, non-competitive, or uncompetitive).

-

Reversibility Assay: To confirm the reversible nature of the inhibition, a dialysis or rapid dilution experiment can be performed. If the enzyme activity is restored after the removal of the inhibitor, the inhibition is reversible.

Potential Alternative or Additional Mechanisms

While AChE inhibition is the most probable mechanism, the structural motifs of this compound suggest the possibility of other biological activities that warrant investigation.

-

Antimicrobial Activity: Thiazole derivatives are known to possess antimicrobial properties.[8] Therefore, the compound could be screened against a panel of bacteria and fungi.

-

Anticancer Activity: Numerous thiazole-containing compounds have demonstrated anticancer activity.[4] The antiproliferative effects of the compound could be evaluated in various cancer cell lines.

-

Other Enzyme Inhibition: The carbamate and thiazole moieties might interact with other enzymes. Broader enzymatic screening could reveal unexpected targets.[9]

Conclusion

Based on a thorough analysis of its chemical structure, the primary and most plausible mechanism of action for this compound is the reversible inhibition of acetylcholinesterase via carbamylation of the active site serine residue. The thiazole and trifluoroethyl groups are anticipated to enhance binding affinity and improve the pharmacokinetic profile of the molecule. The experimental protocols outlined in this guide provide a clear path to empirically validate this hypothesis and to further characterize the compound's pharmacological profile. Future research should also explore potential secondary mechanisms, such as antimicrobial or anticancer activities, to fully elucidate the biological effects of this compound.

References

-

Molecules. 2023 Apr; 28(7): 2990. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. [Link][6][7]

-

ResearchGate. (2025). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. [Link][5]

-

PubMed. (2023). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. [Link]

-

Dana Bioscience. This compound 1g. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2014). Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b. [Link]

-

Environmental Health Perspectives. (1990). Mechanism of action of organophosphorus and carbamate insecticides. [Link][1]

-

ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

National Institutes of Health. Synthesis of 3,3,3-trifluoroethyl isocyanate, carbamate and ureas. Anticancer activity evaluation of N-(3,3,3-trifluoroethyl)-N'-substituted ureas. [Link]

-

PubMed. (2022). Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease. [Link][3]

-

National Institutes of Health. Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. [Link]

-

ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications. [Link][4]

-

MDPI. (2024). Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-Arylthiazol-2-Yl)Thioureas. [Link][8]

-

National Institutes of Health. Thieno-Thiazolostilbenes, Thienobenzo-Thiazoles, and Naphtho-Oxazoles: Computational Study and Cholinesterase Inhibitory Activity. [Link]

-

PubMed. (2021). Discovery of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure as novel EGFR/HER-2 dual-target inhibitors against cancer growth and angiogenesis. [Link]

-

PubMed Central. (2023). Neutral sphingomyelinase 2 inhibitors based on the pyrazolo[1,5-a]pyrimidin-3-amine scaffold. [Link][9]

-

PubMed. (1975). Pharmacokinetics and metabolism of two carbamate insecticides, carbaryl and landrin, in the rat. [Link]

-

PubMed Central. Analysis of the Inhibition of Mammalian Carboxylesterases by Novel Fluorobenzoins and Fluorobenzils. [Link]

-

Dana Bioscience. 2,2,2-Trifluoroethyl N-(1,3,4-thiadiazol-2-yl)carbamate 5g. [Link]/bldpharm-bld01061867-5g)

Sources

- 1. Mechanism of action of organophosphorus and carbamate insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Neutral sphingomyelinase 2 inhibitors based on the pyrazolo[1,5-a]pyrimidin-3-amine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

"in vitro evaluation of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate"

An In-Depth Technical Guide for the In Vitro Evaluation of 2,2,2-trifluoroethyl N-(1,3-thiazol-2-yl)carbamate

Abstract

This technical guide outlines a comprehensive, tiered strategy for the in vitro evaluation of this compound, a novel small molecule with potential therapeutic applications. The structure of this compound incorporates three key pharmacophores: a thiazole ring, a carbamate linker, and a trifluoroethyl group. This combination suggests potential bioactivity, likely involving enzyme inhibition, while also being engineered for favorable metabolic properties. This document provides a logical, field-proven framework for characterizing its drug-like properties, safety profile, mechanism of action, and metabolic fate, designed for researchers in drug discovery and development. Each proposed step is supported by scientific rationale and detailed, self-validating protocols.

Introduction and Rationale

The discovery of novel therapeutic agents requires a systematic and rigorous preclinical evaluation. The subject of this guide, this compound, presents a compelling case for investigation based on its distinct structural motifs.

-

The Carbamate Moiety: Organic carbamates are prominent in medicinal chemistry and are structural components of many approved drugs.[1] They are known to act as "pseudo-irreversible" inhibitors of enzymes, particularly serine hydrolases, by carbamoylating the catalytic serine residue in the active site.[2][3] This mechanism is central to the action of drugs like rivastigmine, a cholinesterase inhibitor used in Alzheimer's disease.[4][5]

-

The Thiazole Ring: The thiazole ring is a privileged structure in medicinal chemistry, found in a wide range of compounds with antimicrobial, antifungal, and anticancer activities.[6][7][8] Its rigid, planar structure and hydrogen-bonding capabilities contribute to favorable interactions with biological targets.[6]

-

The 2,2,2-Trifluoroethyl Group: Fluorination, particularly the inclusion of a trifluoromethyl (CF3) group, is a common strategy in drug design to enhance metabolic stability, increase lipophilicity, and improve target binding affinity.[9][10]

This guide proposes a multi-stage evaluation process designed to efficiently assess the therapeutic potential of this compound, starting with fundamental properties and progressing to detailed mechanistic and metabolic studies.

Stage 1: Physicochemical Characterization and Drug-Likeness

Before committing resources to extensive biological assays, it is critical to establish the fundamental physicochemical properties of the compound. These parameters heavily influence solubility, permeability, and overall suitability for downstream assays and potential in vivo applications.[11]

Experimental Protocols

2.1.1 Aqueous Solubility Determination (Shake-Flask Method)

-

Rationale: Poor aqueous solubility can hinder absorption and lead to unreliable results in biological assays. This gold-standard method determines the thermodynamic solubility.

-

Protocol:

-

Add an excess amount of this compound to a vial containing a buffered solution (e.g., Phosphate-Buffered Saline, pH 7.4).

-

Agitate the mixture at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining particulates.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Include a known soluble compound as a positive control.

-

2.1.2 Lipophilicity (Log P) Determination

-

Rationale: The partition coefficient (Log P) between octanol and water is a key indicator of a drug's ability to cross cell membranes. It is a critical component of "drug-likeness" rules, such as Lipinski's Rule of Five.[12][13]

-

Protocol:

-

Prepare a solution of the compound at a known concentration in the aqueous phase (water or buffer).

-

Add an equal volume of n-octanol.

-

Vortex the mixture vigorously for several minutes to facilitate partitioning.

-

Allow the two phases to separate completely, using centrifugation if necessary.

-

Measure the concentration of the compound in both the aqueous and n-octanol phases using HPLC.

-

Calculate Log P as: Log P = log10([Compound]octanol / [Compound]aqueous).

-

Data Presentation: Predicted Drug-Like Properties

Computational tools provide a rapid initial assessment of drug-likeness.

| Property | Predicted Value | Compliance | Rationale & Reference |

| Molecular Weight (MW) | ~228.18 g/mol | Yes (< 500) | Influences absorption and diffusion.[13] |

| Log P | (To be determined) | Target: < 5 | Affects permeability and solubility.[12][13] |

| H-Bond Donors | 1 (Amine N-H) | Yes (≤ 5) | Influences solubility and membrane passage.[13] |

| H-Bond Acceptors | 4 (O=C, O-C, Thiazole N, S) | Yes (≤ 10) | Influences solubility and receptor binding.[13] |

Stage 2: In Vitro Safety and Cytotoxicity Profiling

Assessing cytotoxicity is a critical early step to identify potential liabilities and establish a safe concentration range for subsequent efficacy assays.[14][15] A compound that is highly toxic to all cells is generally not a viable therapeutic candidate, unless intended as a broad-spectrum cytotoxic agent for oncology.[14]

Experimental Workflow: Cytotoxicity Screening

The following diagram outlines a standard workflow for assessing the cytotoxic potential of the compound.

Caption: General workflow for in vitro cytotoxicity assessment.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Rationale: This colorimetric assay measures the activity of mitochondrial reductase enzymes, which serves as a proxy for cell viability and metabolic activity.[15] A reduction in metabolic activity is indicative of cytotoxicity.

-

Protocol:

-

Follow the preparation and exposure steps outlined in the workflow (Section 3.1).

-

After the 48-72 hour incubation, remove the culture medium.

-

Add MTT reagent (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 3-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or acidic isopropanol).

-

Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).

-

Calculate cell viability as a percentage relative to the vehicle-treated control wells.

-

Plot the dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

-

Stage 3: Target-Based Mechanistic Evaluation

The carbamate structure strongly suggests a mechanism of action involving enzyme inhibition.[16][17] A logical starting point is to screen the compound against a panel of serine hydrolases, for which carbamates are a known inhibitor class.[2]

Proposed Mechanism: Covalent Carbamoylation

Carbamate inhibitors typically function by transferring their carbamoyl group to the catalytic serine residue within the enzyme's active site, forming a transient covalent bond. This renders the enzyme inactive. The stability of this carbamoylated enzyme determines the duration of inhibition.[2][18]

Caption: Proposed mechanism of serine hydrolase inhibition.

Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

-

Rationale: AChE is a well-characterized serine hydrolase and a common target for carbamate drugs.[4] This assay provides a robust and quantifiable measure of inhibition.

-

Protocol:

-

Prepare solutions in a 96-well plate containing: phosphate buffer (pH 8.0), varying concentrations of this compound, and a fixed concentration of AChE enzyme. Include a known inhibitor (e.g., rivastigmine) as a positive control.

-

Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature to allow for binding.

-

Initiate the reaction by adding the substrate, acetylthiocholine (ATCh), and the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

AChE hydrolyzes ATCh to thiocholine. Thiocholine then reacts with DTNB to produce a yellow-colored product (5-thio-2-nitrobenzoate).

-

Measure the rate of color change by reading the absorbance at 412 nm kinetically over several minutes using a microplate reader.

-

Calculate the percent inhibition for each concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Data Presentation: Enzyme Inhibition Profile

| Enzyme Target | Assay Type | Result (IC50, µM) | Positive Control (IC50, µM) |

| Acetylcholinesterase (AChE) | Ellman's Method | (To be determined) | Rivastigmine: (Known value) |

| Butyrylcholinesterase (BChE) | Ellman's Method | (To be determined) | Rivastigmine: (Known value) |

| Fatty Acid Amide Hydrolase (FAAH) | Fluorometric | (To be determined) | URB597: (Known value) |

| Monoacylglycerol Lipase (MAGL) | Fluorometric | (To be determined) | JZL184: (Known value) |

Stage 4: ADME Profiling - Metabolic Stability

Understanding a compound's susceptibility to metabolism is critical for predicting its pharmacokinetic properties, such as half-life and bioavailability.[19][20] In vitro metabolic stability assays are used to measure the intrinsic clearance of a compound by drug-metabolizing enzymes, primarily located in the liver.[21][22]

Protocol: Liver Microsomal Stability Assay

-

Rationale: Liver microsomes contain a high concentration of Phase I metabolic enzymes, particularly Cytochrome P450s (CYPs), which are responsible for the metabolism of a majority of drugs.[20][23] This assay provides a measure of a compound's susceptibility to oxidative metabolism.

-

Protocol:

-

Prepare an incubation mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein), phosphate buffer (pH 7.4), and this compound (e.g., at 1 µM).

-

Pre-warm the mixture to 37°C.

-

Initiate the metabolic reaction by adding the cofactor NADPH.

-

Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Immediately quench the reaction in each aliquot by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also precipitates the microsomal proteins.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

-

Include control incubations: one without NADPH to assess non-enzymatic degradation and one with a known rapidly metabolized compound (e.g., verapamil) as a positive control.

-

Data Analysis and Presentation

-

Half-Life (t½): Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression (k) is used to calculate the half-life: t½ = 0.693 / k.

-

Intrinsic Clearance (Clint): Calculate the intrinsic clearance, which represents the rate of metabolism independent of blood flow. The formula is: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / [microsomal protein concentration]).

| Parameter | Result | Positive Control (Verapamil) | Interpretation |

| Half-life (t½, min) | (To be determined) | < 15 min | > 30 min is generally considered stable. |

| Intrinsic Clearance (Clint) | (To be determined) | High | Low Clint suggests better in vivo stability. |

Conclusion and Future Directions

This guide provides a structured, multi-tiered approach for the comprehensive in vitro evaluation of this compound. By systematically assessing its physicochemical properties, cytotoxicity, primary mechanism of action, and metabolic stability, researchers can make informed decisions about its potential as a therapeutic candidate.

Positive outcomes from this evaluation—namely acceptable solubility and drug-likeness, low off-target cytotoxicity, potent and selective enzyme inhibition, and favorable metabolic stability—would provide a strong rationale for advancing the compound to more complex studies. These would include metabolite identification, CYP inhibition profiling, plasma protein binding assays, and ultimately, in vivo pharmacokinetic and efficacy studies in relevant animal models.

References

-

Eurofins Discovery. Metabolic Stability Services. [Link]

-

Creative Diagnostics. Metabolic Stability and Metabolite Analysis of Drugs. [Link]

-

Frontage Laboratories. Metabolic Stability. [Link]

-

MDPI. (2022). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. [Link]

-

MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link]

-

PubMed. (1998). Enzyme inhibition and enzyme-linked immunosorbent assay methods for carbamate pesticide residue analysis in fresh produce. [Link]

-

PubMed. (2020). Design, synthesis and biological evaluation of novel carbamates as potential inhibitors of acetylcholinesterase and butyrylcholinesterase. [Link]

-

Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]

-

ResearchGate. (2020). Design, Synthesis and Biological Evaluation of Novel Carbamates as Potential Inhibitors of Acetylcholinesterase and Butyrylcholinesterase | Request PDF. [Link]

-

PubMed. (2010). Multi-enzyme inhibition assay for the detection of insecticidal organophosphates and carbamates.... [Link]

-

PubMed. (2018). Design, synthesis, molecular modelling and in vitro cytotoxicity analysis of novel carbamate derivatives as inhibitors of Monoacylglycerol lipase. [Link]

-

NIH. (2015). Thiadiazole Carbamates: Potent Inhibitors of Lysosomal Acid Lipase and Potential Niemann-Pick Type C Disease Therapeutics. [Link]

-

NIH. (2024). Green Synthesis and Antifungal Activities of Novel N-Aryl Carbamate Derivatives. [Link]

-

Kosheeka. (2024). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

-

ACS Publications. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

ResearchGate. (2001). (PDF) Mechanism of hydrolysis of substituted N-thiazolylcarbamate esters in OH- solutions. [Link]

-

NIH. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

NIH. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. [Link]

-

PubMed Central. (2024). Flavonoid carbamate hybrids: design, synthesis, and evaluation as multi-target enzyme inhibitors for Alzheimer's disease. [Link]

-

ResearchGate. Drug-Like Properties: Concepts, Structure Design and Methods | Request PDF. [Link]

-

NCBI. (2015). In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization.... [Link]

-

NIH. (2017). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

-

SciSpace. Drug-like properties: guiding principles for the design of natural product libraries. [Link]

-

NCBI Bookshelf. Prediction of Drug-Like Properties. [Link]

-

YouTube. (2020). Molecular docking- drug likeness & properties- ADME studies- Lipinski's rule. [Link]

-

Dana Bioscience. This compound 1g. [Link]

-